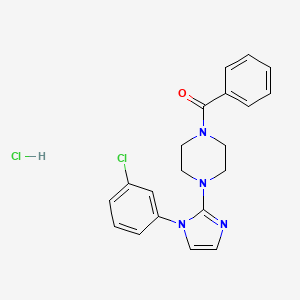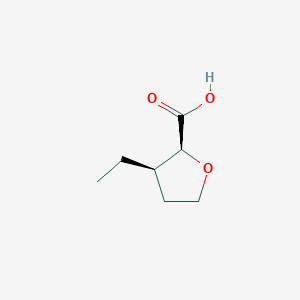![molecular formula C15H22N4O5S B2525240 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea CAS No. 1207043-45-5](/img/structure/B2525240.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea, also known as BMT-047, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Drug Metabolism and Pharmacokinetics
Research involving similar sulfonyl piperazine derivatives focuses on understanding their metabolism within the human body. For instance, the metabolism of novel antidepressants has been extensively studied to identify the enzymes responsible for their metabolic pathways. These studies are crucial for developing medications with optimized pharmacokinetic profiles, ensuring effective and safe drug therapies. The metabolic pathways often involve oxidation reactions catalyzed by cytochrome P450 enzymes, highlighting the significance of these enzymes in drug metabolism (Hvenegaard et al., 2012).
Environmental Impact and Soil Degradation
Compounds with sulfonylurea structures have been evaluated for their environmental impact, particularly their degradation in soil and potential side effects on microbial activities. These studies are pertinent for assessing the ecological safety of chemicals used in agricultural practices, such as herbicides. Understanding the degradation kinetics and impact on soil respiration provides insights into the ecological footprint of these compounds and informs regulatory and safety evaluations (Dinelli et al., 1998).
Synthesis and Design of Hypoglycemic Agents
The design and synthesis of new sulfonylurea derivatives aim at discovering hypoglycemic agents, showcasing the therapeutic potential of these compounds in managing diabetes. Through structure-based drug designing and synthesis, researchers develop compounds that are then evaluated for their in vivo hypoglycemic activity. This approach not only enriches the drug discovery process but also contributes to the development of more effective and safer diabetes treatments (Panchal et al., 2017).
Acetylcholinesterase Inhibitors for Neurodegenerative Diseases
Compounds featuring piperazine and urea functional groups are investigated for their potential as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's. By optimizing the spacer length and testing compounds for inhibitory activity, researchers aim to develop new therapeutic agents that can mitigate the symptoms of neurodegenerative disorders, offering hope for patients suffering from these conditions (Vidaluc et al., 1995).
Advanced Synthesis Techniques for Drug Intermediates
Exploring novel synthesis techniques for creating drug intermediates, such as those involved in the production of anti-hypertensive drugs, is another area of application. These studies focus on improving the efficiency and yield of synthesis processes for key intermediates, demonstrating the importance of chemical synthesis in pharmaceutical manufacturing (Ramesh et al., 2006).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S/c1-25(21,22)19-8-6-18(7-9-19)5-4-16-15(20)17-12-2-3-13-14(10-12)24-11-23-13/h2-3,10H,4-9,11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZHHBOUTIJQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)
![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)
![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2525165.png)
![2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2525166.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2525169.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2525170.png)
![N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide](/img/structure/B2525171.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2525173.png)


![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B2525177.png)
![4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine](/img/structure/B2525179.png)
